molecular formula C9H16O2 B14379159 2,2,3-Trimethyl-5-oxohexanal CAS No. 88245-90-3

2,2,3-Trimethyl-5-oxohexanal

Cat. No.: B14379159
CAS No.: 88245-90-3
M. Wt: 156.22 g/mol
InChI Key: ASTVNWOMIGONEA-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-5-oxohexanal is an organic compound with a unique structure characterized by the presence of three methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-5-oxohexanal can be achieved through several methods. One common approach involves the oxidation of 2,2,3-trimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the formation of the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,2,3-trimethylhexanol using a metal catalyst such as palladium or platinum. This method offers higher efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-5-oxohexanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or hydrazines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of 2,2,3-trimethylhexanol.

    Substitution: Formation of oximes or hydrazones.

Scientific Research Applications

2,2,3-Trimethyl-5-oxohexanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-5-oxohexanal involves its reactivity at the carbonyl carbon. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also undergo redox reactions, altering its oxidation state and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylhexanal: Lacks the ketone functional group, making it less reactive in certain reactions.

    2,2,3-Trimethyl-4-oxohexanal: Similar structure but with the ketone group at a different position, leading to different reactivity and properties.

    2,2,3-Trimethyl-5-hydroxyhexanal: Contains a hydroxyl group instead of a ketone, resulting in different chemical behavior.

Properties

CAS No.

88245-90-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,2,3-trimethyl-5-oxohexanal

InChI

InChI=1S/C9H16O2/c1-7(5-8(2)11)9(3,4)6-10/h6-7H,5H2,1-4H3

InChI Key

ASTVNWOMIGONEA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C(C)(C)C=O

Origin of Product

United States

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